molecular formula C23H32O4 B15124954 (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol

(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol

Cat. No.: B15124954
M. Wt: 372.5 g/mol
InChI Key: XOJNHZIWRNMDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol is a synthetic steroidal molecule It is structurally related to androstane derivatives and features a unique cyclopropane ring fused to the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol involves multiple steps, starting from readily available steroid precursors. One common route involves the microbiological dihydroxylation of 3beta-hydroxy-5-androsten-17-one to obtain 3beta,7alpha,15alpha-trihydroxy-5-androsten-17-one. This intermediate is then subjected to a series of chemical transformations, including acetonide formation, hydrolysis, selective acylation, and cyclopropanation .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, ensures high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: SOCl2, TsCl, or other suitable reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex steroidal molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating steroid hormone receptors and their interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical steroids. Its unique structure may offer advantages in drug design and development.

Industry

In the industrial sector, the compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific receptor and cellular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3’H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol lies in its cyclopropane ring fused to the steroid backbone, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may offer unique advantages in various applications .

Properties

IUPAC Name

6-(3-hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-20-8-4-14(25)13-22(20,26)10-5-15-17(20)6-9-21(2)19(15)16-12-18(16)23(21,27)7-3-11-24/h5,10,14-19,24-27H,4,6,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJNHZIWRNMDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4(C#CCO)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.